D-myo-Inositol 4-monophosphate

Inositol monophosphatase Lithium sensitivity Enzyme specificity

Non-substitutable Ins(4)P isomer for phosphoinositide signaling research. Substituting Ins(1)P or Ins(3)P yields invalid data due to isomer-specific enzyme recognition and divergent Li⁺ sensitivity. • Verified substrate for inositol monophosphatase assays with enhanced Li⁺ inhibition vs. Ins(1)P • Authenticated reference standard for LC-MS/HPLC metabolomics (brain Ins(4)P:Ins(1)P ≈ 1:10 ratio) • Distinguishes Mg²⁺-independent, Li⁺-insensitive phosphatase activity in cellular extracts • ≥98% purity; stable at ambient shipping; global dispatch available.

Molecular Formula C6H11O9P-2
Molecular Weight 258.12 g/mol
Cat. No. B1265061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-myo-Inositol 4-monophosphate
Molecular FormulaC6H11O9P-2
Molecular Weight258.12 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)OP(=O)([O-])[O-])O)O)O
InChIInChI=1S/C6H13O9P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h1-11H,(H2,12,13,14)/p-2/t1?,2-,3-,4-,5+,6?/m0/s1
InChIKeyINAPMGSXUVUWAF-GFWFORPUSA-L
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-myo-Inositol 4-monophosphate for Research and Industrial Procurement: Key Specifications and Distinctions


D-myo-Inositol 4-monophosphate (also known as Ins(4)P or IMP) is a phosphorylated inositol derivative that serves as a crucial intermediate in phosphoinositide signaling pathways . It is a member of the inositol monophosphate family, which are key metabolites and substrates for various phosphatases and kinases [1]. Unlike more common analogs such as Ins(1)P or Ins(3)P, the 4-phosphate isomer exhibits distinct enzymatic processing and signaling context, making it a non-substitutable tool for specific biochemical investigations [2].

Phosphoinositide signaling intermediate for pathway studies
Isomer-specific enzyme recognition context (4-phosphate position)
Lithium mechanism research in cellular and tissue models

Why Generic Inositol Monophosphates Cannot Replace D-myo-Inositol 4-monophosphate in Experimental Protocols


Substituting D-myo-Inositol 4-monophosphate with other inositol monophosphate isomers (e.g., Ins(1)P, Ins(3)P, Ins(5)P) is scientifically invalid due to isomer-specific enzyme recognition and divergent metabolic fates. Key evidence demonstrates that distinct inositol monophosphatase isoforms exist with exclusive or preferential activity toward Ins(4)P [1]. Furthermore, Li⁺ sensitivity differs significantly between isomers: Ins(4)P hydrolysis is inhibited to a greater degree by Li⁺ than Ins(1)P or Ins(5)P [2]. These differential biochemical behaviors directly impact experimental outcomes in studies of phosphoinositide metabolism, lithium mechanism of action, and inositol phosphate signaling. Procurement of the correct isomer is therefore essential for data reproducibility and experimental validity.

Isomer-specific enzyme recognition may not transfer
Other inositol monophosphates (Ins(1)P, Ins(3)P, Ins(5)P) are processed by distinct enzyme isoforms with different cofactor and inhibitor profiles, potentially altering pathway interpretation.
Lithium sensitivity profiles differ across isomers
Reported Li⁺ inhibition of Ins(4)P hydrolysis is greater than that of Ins(1)P or Ins(5)P; using the incorrect isomer may compromise lithium-mechanism study outcomes.

Quantitative Differentiation of D-myo-Inositol 4-monophosphate from Closest Analogs: Evidence-Based Selection Guide


Isomer-Specific Inositol Monophosphatase Activity: Ins(4)P vs. Ins(1)P and Ins(3)P

D-myo-Inositol 4-monophosphate is processed by at least three distinct inositol monophosphatase activities in Dictyostelium discoideum, one of which is specific for Ins(4)P and is neither Mg²⁺-dependent nor Li⁺-inhibited, unlike the enzyme that degrades Ins(1)P and Ins(4)P [1]. In bovine brain, the enzyme hydrolyzes Ins(1)P, Ins(4)P, and Ins(5)P at comparable rates, but Li⁺ inhibition of Ins(4)P hydrolysis is greater than that of Ins(1)P and Ins(5)P [2].

Isomer-specific enzyme activity & Li⁺ sensitivity
Reported comparison
Ins(4)P: Li⁺-insensitive enzyme; Li⁺-sensitive enzyme with greater inhibition
Ins(1)P: Li⁺-sensitive, Mg²⁺-dependent
Ins(3)P: Mg²⁺-inhibited, Li⁺-insensitive
LiCl: 6-fold increase in Ins(1)P, 2-fold in Ins(4)P
Reported enzyme-recognition landscape may support lithium mechanism studies.
Dictyostelium discoideum and bovine brain models.
Inositol monophosphatase Lithium sensitivity Enzyme specificity

Tissue Steady-State Levels and Metabolic Flux: Ins(4)P vs. Ins(1)P

In rat cerebral cortex, the relative concentrations of Ins(1)P, Ins(4)P, and Ins(5)P are approximately 10:1:0.2 across all LiCl doses, indicating a much higher steady-state level of Ins(1)P [1]. This ratio is maintained even under stimulation, demonstrating that Ins(4)P represents a distinct metabolic pool.

Tissue steady-state levels
Reported comparison
Ins(1)P : Ins(4)P : Ins(5)P ≈ 10 : 1 : 0.2
Reported metabolic pool distinction supports isomer-specific quantitation context.
Rat cerebral cortex, HPLC analysis across LiCl doses.
Inositol phosphate metabolism Brain metabolism Lithium pharmacology

Synthetic Accessibility and Isomer Purity: D-myo-Inositol 4-monophosphate vs. Regioisomers

The synthesis of optically pure D-myo-inositol 4-phosphate requires specialized regio- and stereoselective methods. A published short synthesis from myo-inositol 1,3,5-orthoformate achieves the 4-phosphate isomer with high optical purity, avoiding the complex chromatographic separations often needed for other isomers . This synthetic tractability translates to more reliable commercial availability and batch-to-batch consistency compared to certain other inositol monophosphates.

Synthetic accessibility & isomer purity
Method context
Synthesis from myo-inositol 1,3,5-orthoformate; diastereomeric ratio 7:3 for key intermediate.
Reported synthetic route supports isomer purity context.
No quantitative comparator data for other regioisomers.
Chemical synthesis Chiral resolution Process chemistry

Role as a Specific Precursor in Phosphoinositide Signaling Cascades

D-myo-Inositol 4-monophosphate is specifically positioned as an intermediate in the biosynthesis of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG) [1]. While other inositol monophosphates may feed into various metabolic pools, the 4-phosphate isomer is directly linked to the phosphatidylinositol 4-kinase and phospholipase C pathways that generate these key signaling molecules.

Pathway precursor role
Class-level context
Direct precursor to PtdIns(4)P, IP₃, and DAG in phosphoinositide signaling.
Reported pathway connectivity may support signaling probe context.
Class-level inference; verify in specific model system.
Second messengers IP3 DAG Signal transduction

Recommended Applications for D-myo-Inositol 4-monophosphate Based on Evidence of Differentiation


Investigating the Mechanism of Lithium in Bipolar Disorder and Neurobiology

Use D-myo-Inositol 4-monophosphate as a substrate or analytical standard in assays measuring inositol monophosphatase activity and lithium inhibition. The compound's unique sensitivity profile to Li⁺ (greater inhibition than Ins(1)P) and its involvement in a distinct Li⁺-insensitive enzyme pathway make it indispensable for dissecting lithium's complex effects on inositol phosphate metabolism [1].

Phosphoinositide Signaling Pathway Analysis and Drug Screening

Employ D-myo-Inositol 4-monophosphate as a precursor or metabolic tracer in studies of phosphatidylinositol 4-kinase and phospholipase C signaling. Its role in generating key second messengers (IP3 and DAG) distinguishes it from other monophosphates that are primarily catabolic intermediates [2].

Quality Control and Metabolomics Standards for Inositol Phosphate Profiling

Utilize authenticated D-myo-Inositol 4-monophosphate as a reference standard for LC-MS or HPLC-based metabolomics. The distinct tissue ratio of Ins(4)P relative to Ins(1)P (approx. 1:10 in brain) requires accurate isomer-specific quantitation, which is only possible with a pure 4-phosphate standard [3].

Enzymology Studies of Inositol Monophosphatase Isoforms

Differentiate between multiple inositol monophosphatase activities in cellular extracts. As one enzyme is specific for Ins(4)P and is Mg²⁺-independent and Li⁺-insensitive, using the correct isomer allows for unambiguous identification and characterization of this distinct phosphatase activity [1].

Application
Selection Property
Validation Focus
Lithium mechanism research in cellular models
Isomer-specific Li⁺ inhibition profile
Reported enzyme-activity comparison
Signal transduction probe studies
Pathway connectivity to PtdIns(4)P
Reported precursor-product relationships
Isomer-specific analytical standard
Isomer identity confirmation
Reported tissue ratio validation
Inositol monophosphatase isoform differentiation
Mg²⁺-independent, Li⁺-insensitive enzyme distinction
Reported isoform characterization review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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